
2-(Azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-(Azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine, more commonly referred to as 2-ACTP, is a synthetic compound that has been used in various scientific research applications. It is a heterocyclic amine with a trifluoromethyl group in the para position of the pyridine ring. 2-ACTP is widely used in organic synthesis and is an important intermediate for the preparation of various biologically active compounds.
Applications De Recherche Scientifique
Antidepressant and Nootropic Agents
Synthesis and pharmacological activity studies of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides have indicated potential as antidepressant and nootropic agents. Compounds with specific substitutions on the aryl ring exhibited the highest antidepressant and nootropic activities, suggesting the 2-azetidinone skeleton's potential as a central nervous system (CNS) active agent. These findings open avenues for developing more potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).
Antimicrobial and Antitubercular Activities
Several studies have focused on synthesizing new derivatives of 2-azetidinones for evaluating their antimicrobial and antitubercular activities. For instance, new pyrimidine-azetidinone analogues demonstrated significant antioxidant, in vitro antimicrobial, and antitubercular activities against various bacterial and fungal strains, including mycobacterium tuberculosis. These observations provide insights for designing further antibacterial and antituberculosis compounds prior to their synthesis (Chandrashekaraiah et al., 2014).
Radioligand Development for PET Studies
The synthesis of 6-Chloro-3-((2-(S)-azetidinyl)methoxy)-5-(2-[18F]fluoropyridin-4-yl)pyridine ([18F]NIDA 522131), aimed at studying extrathalamic nicotinic acetylcholine receptors by positron-emission tomography (PET), showcases the application of azetidinone derivatives in the development of novel radioligands for neuroimaging. This work emphasizes the role of azetidinone compounds in advancing neuroscientific research and the potential for further exploration in the study of CNS receptors (Zhang & Horti, 2004).
Antibacterial Agents
Research into novel Schiff base and azetidinone derivatives has also revealed significant antibacterial activity, further highlighting the versatility of 2-azetidinone compounds in developing new antibacterial agents. These studies contribute to the ongoing search for novel antimicrobial compounds to combat resistant bacterial strains (Vashi & Naik, 2004).
Propriétés
IUPAC Name |
2-(azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2/c10-7-1-6(9(11,12)13)4-15-8(7)5-2-14-3-5/h1,4-5,14H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZDNFZTLIHXBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



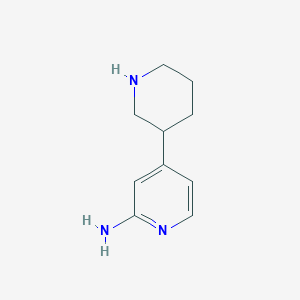

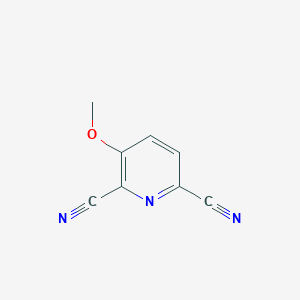
![4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1472889.png)
![4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1472890.png)

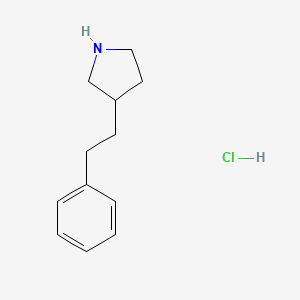

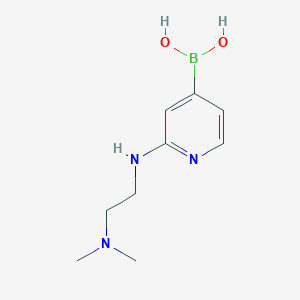


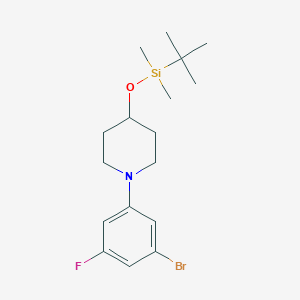
![2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide](/img/structure/B1472903.png)
